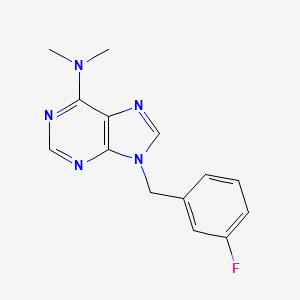
9H-Purin-6-amine, 9-((3-fluorophenyl)methyl)-N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine is a synthetic organic compound belonging to the purine class of molecules This compound is characterized by the presence of a fluorobenzyl group attached to the ninth position of the purine ring, and two methyl groups attached to the nitrogen atom at the sixth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives and 3-fluorobenzyl chloride.
N-Alkylation: The purine derivative undergoes N-alkylation with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures (80-100°C).
N,N-Dimethylation: The intermediate product is then subjected to N,N-dimethylation using reagents such as formaldehyde and formic acid (Eschweiler-Clarke reaction) or methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of 9-(3-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the fluorobenzyl group, potentially converting the fluorine atom to a hydrogen atom.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents like water or ethanol.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of 9-(3-Benzyl)-N,N-dimethyl-9H-purin-6-amine.
Substitution: Formation of 9-(3-Hydroxybenzyl)-N,N-dimethyl-9H-purin-6-amine or 9-(3-Aminobenzyl)-N,N-dimethyl-9H-purin-6-amine.
Applications De Recherche Scientifique
Chemistry
In chemistry, 9-(3-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its purine structure makes it a candidate for investigating enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, 9-(3-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine is explored for its potential as an antiviral or anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 9-(3-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzyl group enhances its binding affinity to these targets, while the dimethyl groups increase its lipophilicity, facilitating its passage through cellular membranes. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-Benzyl-N,N-dimethyl-9H-purin-6-amine
- 9-(3-Chlorobenzyl)-N,N-dimethyl-9H-purin-6-amine
- 9-(3-Methylbenzyl)-N,N-dimethyl-9H-purin-6-amine
Comparison
Compared to its analogs, 9-(3-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity and binding affinity. This makes it more potent in certain biological assays and provides distinct advantages in drug development, such as improved metabolic stability and enhanced binding to target proteins.
Propriétés
Numéro CAS |
112089-18-6 |
|---|---|
Formule moléculaire |
C14H14FN5 |
Poids moléculaire |
271.29 g/mol |
Nom IUPAC |
9-[(3-fluorophenyl)methyl]-N,N-dimethylpurin-6-amine |
InChI |
InChI=1S/C14H14FN5/c1-19(2)13-12-14(17-8-16-13)20(9-18-12)7-10-4-3-5-11(15)6-10/h3-6,8-9H,7H2,1-2H3 |
Clé InChI |
KEABUNIFWPBMLS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC=NC2=C1N=CN2CC3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















